9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline is a heterocyclic compound belonging to the imidazoquinazoline family. It is characterized by a complex structure that includes a chloro substituent and multiple phenyl groups, which contribute to its unique chemical properties. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline can be classified as:
The synthesis of 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline typically involves several key steps:
The molecular formula for 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline is C23H16ClN3. Its structural features include:
Property | Value |
---|---|
Molecular Weight | 369.8 g/mol |
IUPAC Name | 9-chloro-5-methyl-2,3-diphenylimidazo[1,2-c]quinazoline |
CAS Number | 646534-31-8 |
InChI Key | JZHCGYRDPFLGFJ-UHFFFAOYSA-N |
9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline can undergo several types of chemical reactions:
The mechanism of action for 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions and can lead to various biological effects, including anti-cancer activity and other therapeutic benefits .
The compound is typically a solid at room temperature and exhibits stability under standard laboratory conditions. Its melting point and solubility characteristics are crucial for its application in biological assays.
9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline demonstrates notable reactivity due to the presence of functional groups that allow for various chemical transformations. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
The compound finds applications across several scientific domains:
The imidazo[1,2-c]quinazoline scaffold represents a privileged heterocyclic system in drug discovery, characterized by a fused pentacyclic architecture that incorporates electron-rich nitrogen atoms and planar topology. This molecular framework enables diverse non-covalent interactions with biological targets, including π-π stacking via the quinazoline ring, hydrogen bonding through imidazole nitrogens, and halogen bonding when substituted with heavy atoms like chlorine [2] [10]. The scaffold’s rigidity enhances metabolic stability while its aromatic surface area facilitates penetration into hydrophobic binding pockets of enzymes and receptors. Notably, the 2,3-diphenyl substitutions in compounds like 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-c]quinazoline extend molecular topology, enabling additional Van der Waals contacts and conformational restriction that enhance target affinity [4] [5]. Quantum-mechanical studies of analogous structures reveal electron density redistribution upon halogenation, which modulates dipole moments and influences binding kinetics—a feature exploited in rational drug design [4].
Structural Element | Physicochemical Properties | Biological Implications |
---|---|---|
Imidazo[1,2-c]quinazoline core | Planar conformation, π-electron deficiency | DNA minor groove binding, enzyme active site interaction |
C9 Chlorine substituent | Enhanced lipophilicity (ClogP +0.5), halogen bond donor | Target affinity enhancement, proteolytic stability |
2,3-Diphenyl rings | Increased hydrophobic surface area, conformational restriction | Hydrophobic pocket penetration, selectivity modulation |
C5 Methyl group | Steric bulk, electron-donating effect | Metabolic shielding, pharmacokinetic optimization |
Imidazoquinazoline therapeutics emerged in the late 20th century with anagrelide, an imidazo[2,1-b]quinazolin-2-one derivative approved for thrombocythemia (1997). This was followed by quazinone (imidazo[2,1-b]quinazolin-5-one), a cardiotonic agent acting as a phosphodiesterase III inhibitor [4]. The early 2000s witnessed strategic scaffold diversification, with researchers developing linear imidazo[1,2-c]quinazolines to enhance kinase inhibition profiles. A breakthrough came in 2023 with the discovery of α-glucosidase inhibitors bearing the imidazo[1,2-c]quinazoline core, where compound 11j (IC₅₀ = 12.44 ± 0.38 μM) demonstrated 60-fold greater potency than acarbose [2] [5]. This innovation catalyzed exploration of C5 and C9 substitutions, leading to halogenated derivatives like 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-c]quinazoline designed to leverage halogen bonding for enhanced target engagement. Synthetic methodologies evolved from early thermal cyclizations to modern multicomponent reactions (e.g., sequential Heck/amination) enabling efficient introduction of aryl groups at C2/C3 positions [3] [7].
Compound | Core Structure | Therapeutic Application | Development Timeline |
---|---|---|---|
Anagrelide | Imidazo[2,1-b]quinazolin-2-one | Thrombocythemia | FDA Approved 1997 |
Quazinone | Imidazo[1,5-a]quinazolin-5-one | Congestive heart failure | 1980s (Withdrawn) |
NNC 14-0185 | Imidazo[1,5-a]quinazoline | Anticonvulsant (Preclinical) | Late 1990s |
α-Glucosidase Inhibitor 11j | Imidazo[1,2-c]quinazoline | Type 2 diabetes (Research) | 2023 |
9-Chloro-5-methyl-2,3-diphenyl | Imidazo[1,2-c]quinazoline | Multitarget therapeutic candidate | Contemporary Research |
Halogenation at strategic positions profoundly alters the bioactivity profile of imidazoquinazolines. The C9 chlorine in 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-c]quinazoline serves dual roles: (1) as a halogen bond donor interacting with carbonyl oxygen (bond length ~3.3 Å, angle 165–180°) and leucine/arginine residues in enzymatic pockets, and (2) as an electron-withdrawing group that amplifies the quinazoline ring’s π-deficiency, strengthening stacking interactions with aromatic amino acids [6] [10]. Computational studies of analogous systems reveal chlorine’s orthosteric effects enhance binding affinity by 3–5-fold compared to non-halogenated analogs [4]. Concurrently, the 2,3-diphenyl moieties create a hydrophobic "molecular clamp" that stabilizes the bioactive conformation. Structure-Activity Relationship (SAR) analyses demonstrate that para-substituted phenyl rings (e.g., -OMe, -Cl) at C2 boost α-glucosidase inhibition (IC₅₀ improvements of 8–60×), while electron-donating groups at C3 enhance antimicrobial activity [2] [8]. The C5 methyl group provides metabolic protection against oxidative degradation, as evidenced in microsomal stability assays where methylated analogs exhibited >50% intact compound after 60 minutes versus <20% for demethylated counterparts [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1